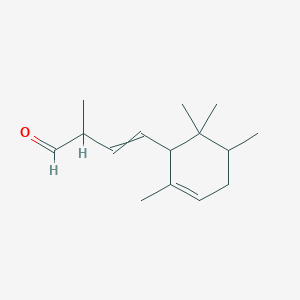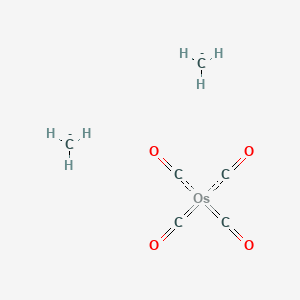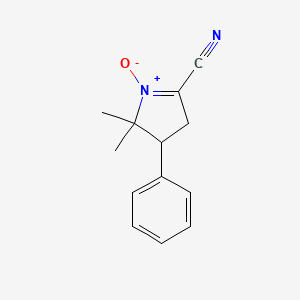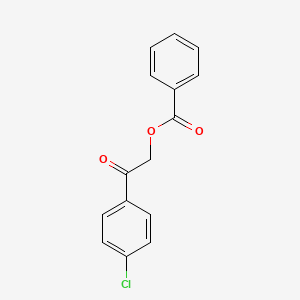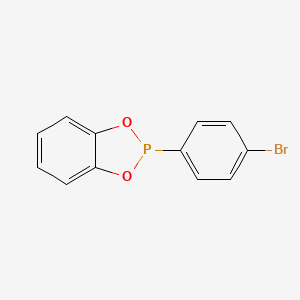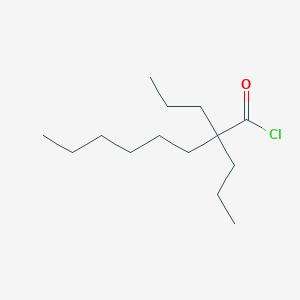
2,2-Dipropyloctanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dipropyloctanoyl chloride is an organic compound belonging to the class of acid chlorides. It is characterized by the presence of a carbonyl group bonded to a chlorine atom and an octane chain with two propyl groups attached to the second carbon atom. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and ability to form derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dipropyloctanoyl chloride can be synthesized through the reaction of 2,2-dipropyloctanoic acid with reagents such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride. The general reaction involves the substitution of the hydroxyl group in the carboxylic acid with a chlorine atom.
Reaction with Thionyl Chloride:
2,2-Dipropyloctanoic acid+Thionyl chloride→2,2-Dipropyloctanoyl chloride+Sulfur dioxide+Hydrogen chloride
Reaction with Phosphorus Trichloride:
32,2-Dipropyloctanoic acid+Phosphorus trichloride→32,2-Dipropyloctanoyl chloride+Phosphorous acid
Reaction with Phosphorus Pentachloride:
32,2-Dipropyloctanoic acid+Phosphorus pentachloride→32,2-Dipropyloctanoyl chloride+Phosphoryl chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using thionyl chloride due to its efficiency and the gaseous by-products that simplify purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dipropyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and carboxylic acids.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: Reacts with water to form 2,2-dipropyloctanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines to form amides.
Alcohols: Reaction with alcohols to form esters.
Water: Hydrolysis to form the parent carboxylic acid.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions
Applications De Recherche Scientifique
2,2-Dipropyloctanoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the preparation of drug molecules and active pharmaceutical ingredients.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biochemistry: Used in the modification of biomolecules for research purposes .
Mécanisme D'action
The mechanism of action of 2,2-dipropyloctanoyl chloride involves its high reactivity due to the presence of the electrophilic carbonyl carbon. This carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
2,2-Dipropyloctanoic acid: The parent carboxylic acid.
2,2-Dipropyloctanol: The corresponding alcohol.
2,2-Dipropyloctanamide: The corresponding amide.
Uniqueness: 2,2-Dipropyloctanoyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
60631-37-0 |
|---|---|
Formule moléculaire |
C14H27ClO |
Poids moléculaire |
246.81 g/mol |
Nom IUPAC |
2,2-dipropyloctanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-4-7-8-9-12-14(10-5-2,11-6-3)13(15)16/h4-12H2,1-3H3 |
Clé InChI |
CXWZSTUSWIELSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCC)(CCC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)
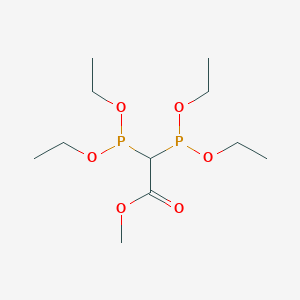


![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)
